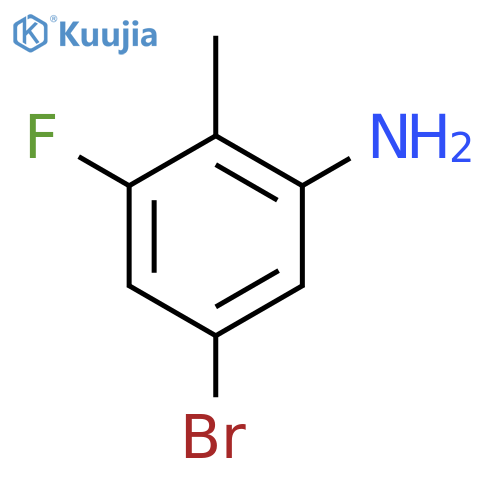

Cas no 886761-86-0 (5-bromo-3-fluoro-2-methyl-aniline)

5-bromo-3-fluoro-2-methyl-aniline 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3-fluoro-2-methylaniline

- 2-Amino-4-bromo-6-fluorotoluene

- 5-bromo-3-fluoro-2-methyl-phenylamine

- 5-bromo-3-fluoro-2-methyl-aniline

- SCHEMBL560909

- AMY41559

- SB78226

- AS-42335

- WZOCIQQLMNJJSE-UHFFFAOYSA-N

- AKOS022171826

- MFCD03094194

- 886761-86-0

- DTXSID00372198

-

- MDL: MFCD03094194

- インチ: InChI=1S/C7H7BrFN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3

- InChIKey: WZOCIQQLMNJJSE-UHFFFAOYSA-N

- SMILES: CC1=C(C=C(C=C1N)Br)F

計算された属性

- 精确分子量: 202.97500

- 同位素质量: 202.97459g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 10

- 回転可能化学結合数: 0

- 複雑さ: 120

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- XLogP3: 2.4

じっけんとくせい

- PSA: 26.02000

- LogP: 3.06000

5-bromo-3-fluoro-2-methyl-aniline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC2788-1g |

2-Amino-4-bromo-6-fluorotoluene |

886761-86-0 | 97% | 1g |

£93.00 | 2025-02-21 | |

| Aaron | AR00IG0C-250mg |

5-Bromo-3-fluoro-2-methylaniline |

886761-86-0 | 97% | 250mg |

$46.00 | 2025-02-28 | |

| 1PlusChem | 1P00IFS0-250mg |

5-Bromo-3-fluoro-2-methylaniline |

886761-86-0 | 97% | 250mg |

$73.00 | 2025-02-28 | |

| Aaron | AR00IG0C-100mg |

5-Bromo-3-fluoro-2-methylaniline |

886761-86-0 | 97% | 100mg |

$27.00 | 2025-02-28 | |

| abcr | AB229034-1g |

2-Amino-4-bromo-6-fluorotoluene, 95%; . |

886761-86-0 | 95% | 1g |

€156.40 | 2024-04-16 | |

| 1PlusChem | 1P00IFS0-1g |

5-Bromo-3-fluoro-2-methylaniline |

886761-86-0 | 97% | 1g |

$85.00 | 2025-02-28 | |

| Apollo Scientific | PC2788-100mg |

2-Amino-4-bromo-6-fluorotoluene |

886761-86-0 | 97% | 100mg |

£61.00 | 2025-02-21 | |

| 1PlusChem | 1P00IFS0-10g |

5-Bromo-3-fluoro-2-methylaniline |

886761-86-0 | 97% | 10g |

$498.00 | 2025-02-28 | |

| Cooke Chemical | BD0111048-100mg |

5-Bromo-3-fluoro-2-methylaniline |

886761-86-0 | 97% | 100mg |

RMB 503.20 | 2023-09-07 | |

| Cooke Chemical | BD0111048-1g |

5-Bromo-3-fluoro-2-methylaniline |

886761-86-0 | 97% | 1g |

RMB 1880.80 | 2023-09-07 |

5-bromo-3-fluoro-2-methyl-aniline 関連文献

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

5-bromo-3-fluoro-2-methyl-anilineに関する追加情報

5-Bromo-3-Fluoro-2-Methyl-Aniline: A Comprehensive Overview

5-Bromo-3-fluoro-2-methyl-aniline (CAS No. 886761-86-0) is a substituted aromatic amine compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique substitution pattern on the aniline backbone, featuring a bromine atom at the 5-position, a fluorine atom at the 3-position, and a methyl group at the 2-position. The combination of these substituents imparts distinct electronic and steric properties to the molecule, making it a valuable building block in various chemical reactions and applications.

The synthesis of 5-bromo-3-fluoro-2-methyl-aniline involves a series of carefully designed multi-step reactions. Typically, the starting material is an aniline derivative with appropriate directing groups. The introduction of bromine and fluorine substituents requires precise control over reaction conditions to ensure regioselectivity and avoid undesired side reactions. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly improved the efficiency and scalability of synthesizing this compound. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to achieve high yields of 5-bromo-3-fluoro-2-methyl-aniline, which has been instrumental in its application as an intermediate in drug discovery programs.

One of the most promising applications of 5-bromo-3-fluoro-2-methyl-aniline lies in its use as a precursor for bioactive compounds. The presence of electron-withdrawing groups like bromine and fluorine enhances the molecule's ability to participate in nucleophilic aromatic substitution reactions, making it an ideal substrate for constructing complex heterocyclic frameworks. Recent studies have demonstrated its utility in the synthesis of novel kinase inhibitors, which are critical targets in oncology research. For example, researchers have successfully incorporated 5-bromo-3-fluoro-2-methyl-aniline into scaffolds that exhibit potent inhibitory activity against tyrosine kinases, paving the way for potential anti-cancer therapies.

In addition to its role in drug discovery, 5-bromo-3-fluoro-2-methyl-aniline has found applications in materials science. Its ability to undergo various polymerization reactions has led to its use in the development of advanced materials with tailored electronic properties. For instance, recent investigations have explored its incorporation into conjugated polymers for use in organic electronics. The compound's substituent pattern allows for fine-tuning of the polymer's band gap, which is crucial for applications such as light-emitting diodes (LEDs) and photovoltaic devices.

The toxicological profile of 5-bromo-3-fluoro-2-methyl-aniline is another area of active research. While anilines are generally considered toxic due to their potential to form reactive intermediates upon metabolism, the presence of halogen substituents can modulate this behavior. Recent studies have evaluated the compound's acute and chronic toxicity using in vitro and in vivo models. These studies suggest that while 5-bromo-3-fluoro-2-methyl-aniline exhibits moderate toxicity, its risk profile can be managed through appropriate handling and exposure controls.

Looking ahead, the versatility of 5-bromo-3-fluoro-2-methyl-aniline as a chemical building block is expected to drive further innovation across multiple disciplines. Its unique substitution pattern offers opportunities for exploring new reaction pathways and designing molecules with enhanced functionality. As research continues to uncover novel applications for this compound, it is likely to remain a cornerstone in both academic and industrial chemical research.

886761-86-0 (5-bromo-3-fluoro-2-methyl-aniline) Related Products

- 1805925-15-8(5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid)

- 108032-13-9(Butanedioic acid,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl] ester)

- 572911-11-6(1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI))

- 1001080-74-5(2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene)

- 1160999-24-5(9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine)

- 1060807-25-1(1-(2-methoxy-3-pyridyl)ethanamine)

- 1805997-95-8(2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)

- 2172162-41-1(1-3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-ylethan-1-amine)

- 1270293-84-9((1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol)

- 2089255-07-0(sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate)